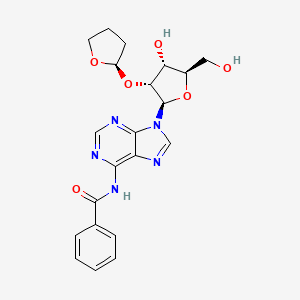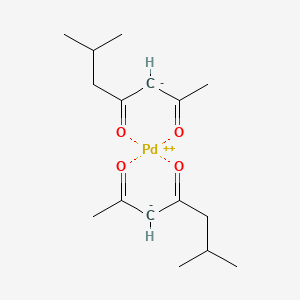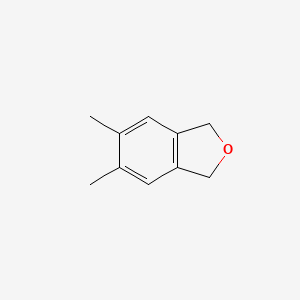
5,6-Dimethyl-1,3-dihydro-2-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-1,3-dihydroisobenzofuran is a chemical compound belonging to the isobenzofuran family Isobenzofurans are known for their reactivity and are often used in various organic synthesis processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-1,3-dihydroisobenzofuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 5,6-dimethylphthalic anhydride with a suitable reducing agent can yield the desired compound. The reaction typically requires a solvent such as toluene and a catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of 5,6-Dimethyl-1,3-dihydroisobenzofuran may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-1,3-dihydroisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5,6-dimethylphthalic acid.
Reduction: Formation of 5,6-dimethyl-1,3-dihydroisobenzofuran derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5,6-Dimethyl-1,3-dihydroisobenzofuran has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-1,3-dihydroisobenzofuran involves its interaction with specific molecular targets. The compound can act as a radical scavenger, neutralizing reactive oxygen species and protecting cells from oxidative damage. It may also interact with enzymes and receptors, modulating their activity and influencing various biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydroisobenzofuran: Lacks the methyl groups at the 5 and 6 positions, resulting in different chemical properties.
5,6-Dimethylisobenzofuran: Similar structure but without the dihydro component, leading to different reactivity.
Uniqueness
5,6-Dimethyl-1,3-dihydroisobenzofuran is unique due to the presence of both the dihydro component and the methyl groups at the 5 and 6 positions. This combination enhances its stability and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
91060-81-0 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
5,6-dimethyl-1,3-dihydro-2-benzofuran |
InChI |
InChI=1S/C10H12O/c1-7-3-9-5-11-6-10(9)4-8(7)2/h3-4H,5-6H2,1-2H3 |
InChI Key |
GZSNLUJFJCHPAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(COC2)C=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


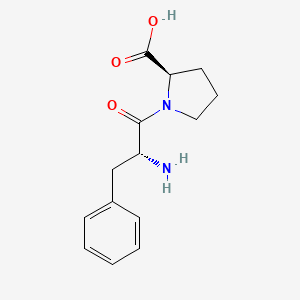
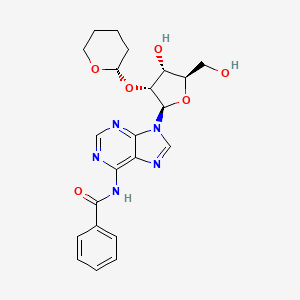
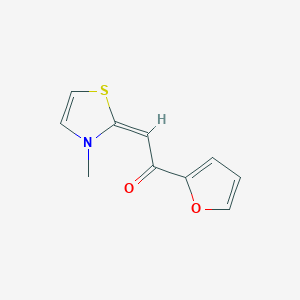
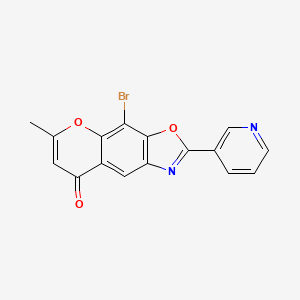
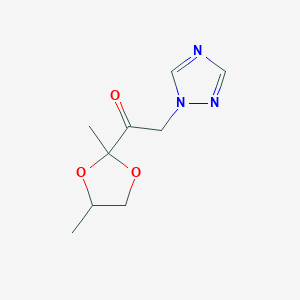
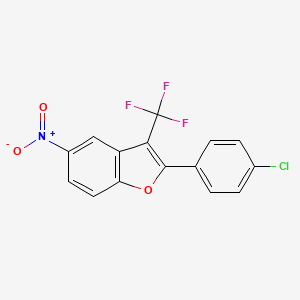


![2-(6-(4-Bromophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12894591.png)
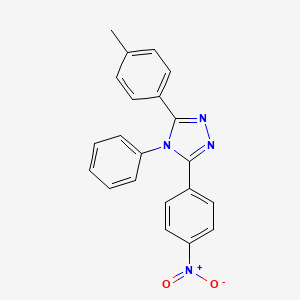
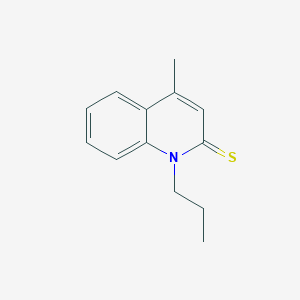
![(E)-N-(4-Butylphenyl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine](/img/structure/B12894603.png)
